![molecular formula C18H22N2O5S2 B2353954 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 941940-48-3](/img/structure/B2353954.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide, also known as DTTBMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs.
Synthesis of Benzamidine Derivatives
A series of new benzamidine derivatives have been synthesized using this compound . The synthesized compounds were characterized by spectral data .
Synthesis of N-Substituted Amidoximes
The compound has been used in the synthesis of N-substituted amidoximes . These N-substituted amidoximes are privileged structures that have been used extensively as versatile building blocks in the synthesis of various heterocycles .
Development of Prodrug Candidates
Various N-substituted amidoxime derivatives, which can be synthesized from this compound, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .
Synthesis of Heterocyclic Compounds
N-substituted amidoximes, synthesized from this compound, are used as versatile building blocks in the synthesis of various heterocycles such as benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-14-5-10-17(25-2)18(13-14)27(23,24)19-15-6-8-16(9-7-15)20-11-3-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYBJTUGBJOYTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

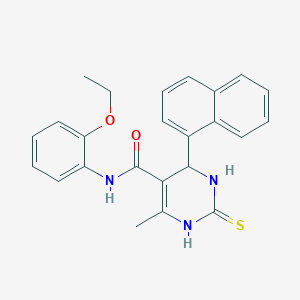
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
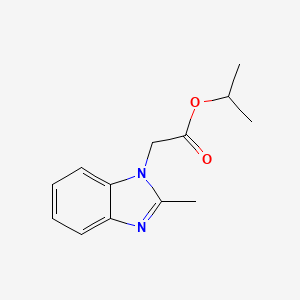
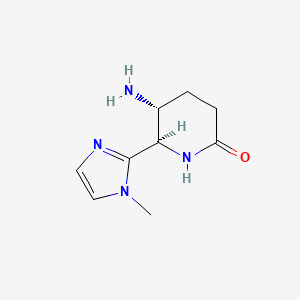
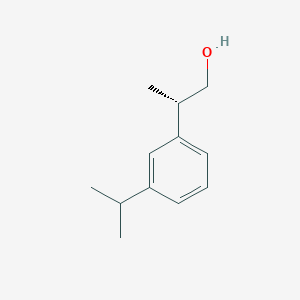
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)
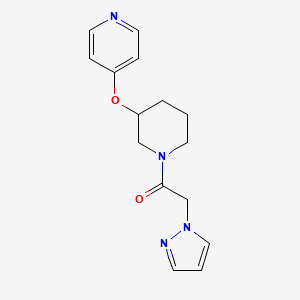
![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)
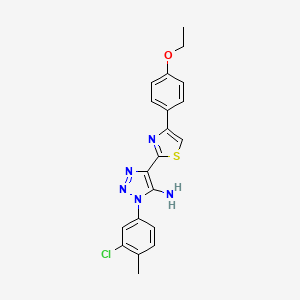

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)